Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chlorinated phenoxy group and a sulfonamide group attached to a dimethylphenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 2-chloro-4-nitrophenol with 3,5-dimethylbenzenesulfonamide in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-bromo-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate
- Methyl 2-[2-fluoro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate
- Methyl 2-[2-iodo-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate
Uniqueness
Methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the chloro group, which imparts specific reactivity and stability compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and steric hindrance, making it suitable for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11-6-12(2)8-13(7-11)19-25(21,22)14-4-5-16(15(18)9-14)24-10-17(20)23-3/h4-9,19H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVFWYLXDTXGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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